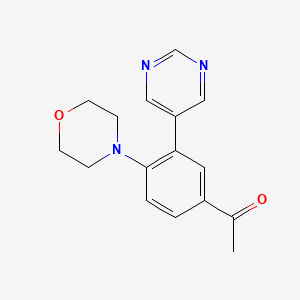

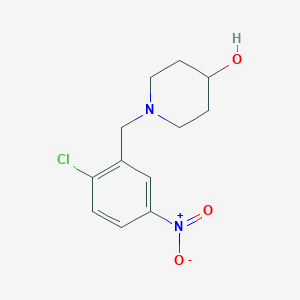

![molecular formula C15H18N6O2 B5616454 5,7-dimethyl-6-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5616454.png)

5,7-dimethyl-6-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned is a complex organic molecule that contains several functional groups including a tetrahydrofuran ring, an oxadiazole ring, and a triazolopyrimidine ring. These types of compounds are often studied in medicinal chemistry due to their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings introduce a level of rigidity to the molecule which can have significant effects on its chemical and biological properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. The presence of multiple heteroatoms (oxygen, nitrogen) in the molecule means it could potentially act as a nucleophile or electrophile in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the heterocyclic rings could potentially increase the compound’s stability and resistance to degradation .Scientific Research Applications

Synthesis Methodology

The synthesis of this compound and its analogs can be achieved through a microwave-mediated, catalyst-free process. This eco-friendly method involves a tandem reaction using enaminonitriles and benzohydrazides, resulting in the target compound in good-to-excellent yields . This process demonstrates broad substrate scope and good functional group tolerance, which is crucial for the synthesis of various derivatives for research applications.

Biological Activity

The triazolopyrimidine scaffold is known for its immense biological activities. It acts as an inverse agonist for RORγt, and as inhibitors for PHD-1, JAK1, and JAK2 . These activities make it a valuable compound for developing treatments for disorders such as cardiovascular diseases, type 2 diabetes, and hyperproliferative disorders .

Medicinal Chemistry

In medicinal chemistry, the compound’s derivatives exhibit a range of activities including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties . This makes it a versatile scaffold for the development of new therapeutic agents.

Agriculture Chemistry

The compound’s analogs have shown significant potential in agriculture chemistry. They are used in the development of herbicides and fungicides, contributing to the protection of crops and ensuring food security .

Material Science

In the field of material science, these compounds have applications due to their ability to act as versatile linkers to several metals. The interactions of their coordination compounds in biological systems have been extensively described, indicating their potential in the development of new materials .

Green Chemistry

The synthesis of this compound aligns with the principles of green chemistry, as it can be synthesized in water using a simple and green methodology. This approach emphasizes the importance of environmentally friendly practices in chemical research and production .

Mechanism of Action

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation.

Mode of Action

It is plausible that it interacts with its targets in a manner similar to other triazolo[1,5-a]pyrimidine derivatives . These compounds typically bind to their targets, inhibiting their function and leading to downstream effects.

Biochemical Pathways

Given the potential inhibition of cdk2, it could affect cell cycle regulation pathways . Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cells.

Result of Action

If it does indeed inhibit cdk2, it could potentially lead to cell cycle arrest, preventing the proliferation of cells .

Future Directions

properties

IUPAC Name |

5-[2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O2/c1-9-12(10(2)21-15(18-9)16-8-17-21)3-4-13-19-14(20-23-13)11-5-6-22-7-11/h8,11H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTRMFGVWRDQJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=NC=NN12)C)CCC3=NC(=NO3)C4CCOC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5,6-trimethyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}pyrimidin-4-amine](/img/structure/B5616401.png)

![(3,4-difluorophenyl){1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}methanone](/img/structure/B5616419.png)

![1-[2-(3,5-dimethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-2-oxoethyl]-4-methylquinolin-2(1H)-one](/img/structure/B5616433.png)

![6-methoxy-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-3-chromanecarboxamide](/img/structure/B5616460.png)

![5-{4-[3-(1-methoxyethyl)phenyl]-1H-pyrazol-1-yl}-1H-tetrazole](/img/structure/B5616476.png)

![4-methyl-2-phenyl-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperazine](/img/structure/B5616483.png)